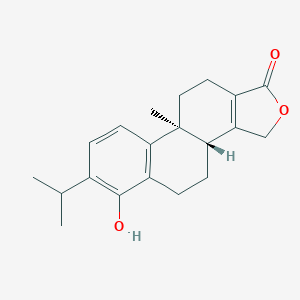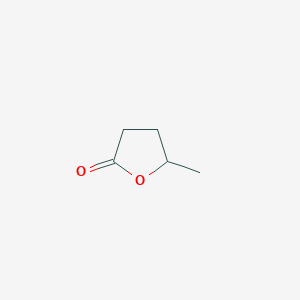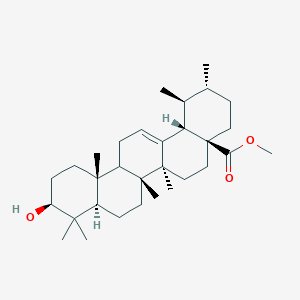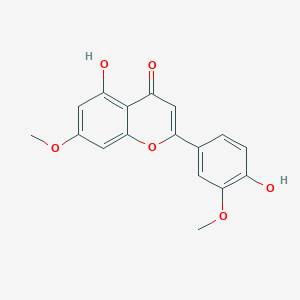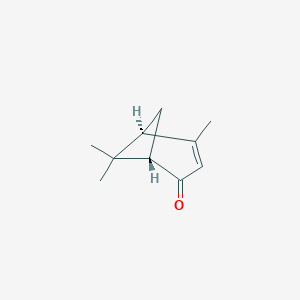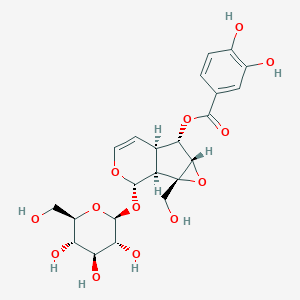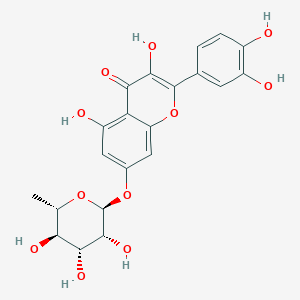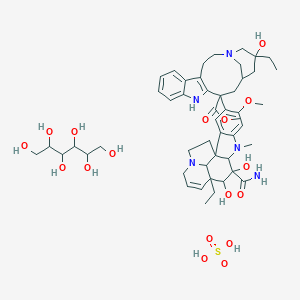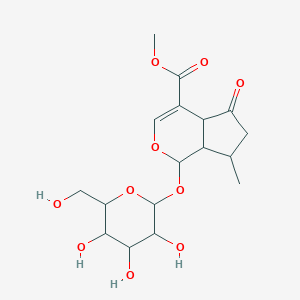
玉米赤霉烯酮
描述
Zearalanone is a mycoestrogen that is a derivative of zearalenone. It is produced by certain species of Fusarium fungi and is commonly found as a contaminant in crops and cereal-based products. Zearalanone is known for its estrogenic activity, which means it can bind to estrogen receptors and mimic the effects of natural estrogens in the body. This compound is of significant interest due to its potential impact on reproductive health and its presence in the food supply .
科学研究应用
Zearalanone has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of mycoestrogens and their interactions with other chemicals.
Biology: Investigated for its effects on cellular processes and its potential role in disrupting endocrine functions.
Medicine: Studied for its potential impact on reproductive health and its role in diseases such as breast cancer.
Industry: Used in the development of detection methods for mycotoxins in food and feed products
作用机制
Zearalanone exerts its effects by binding to estrogen receptors in the body. This binding mimics the action of natural estrogens, leading to the activation of estrogen-responsive genes. The compound can interact with both estrogen receptor alpha and estrogen receptor beta, leading to various physiological effects. The molecular pathways involved include the activation of the estrogen receptor signaling pathway, which can influence cell proliferation, differentiation, and apoptosis .
Similar Compounds:
Zearalenone: The parent compound of zearalanone, known for its strong estrogenic activity.
Alpha-Zearalanol: A reduced form of zearalenone with similar estrogenic properties.
Beta-Zearalanol: Another reduced form of zearalenone with estrogenic activity.
Alpha-Zearalenol: A hydroxylated derivative of zearalenone.
Beta-Zearalenol: Another hydroxylated derivative of zearalenone.
Uniqueness of Zearalanone: Zearalanone is unique due to its specific reduction from zearalenone, which alters its chemical structure and potentially its biological activity. While it shares estrogenic properties with its parent compound and other derivatives, the specific interactions and effects of zearalanone can differ, making it a compound of interest for further research .
安全和危害
未来方向
生化分析
Biochemical Properties
Zearalanone interacts with various enzymes and proteins. For instance, two efficient ZEA-degrading lactonases from the genus Gliocladium, ZHDR52 and ZHDP83, have been identified . These lactonases transform Zearalanone into different products . The optimal pH for these lactonases is 9.0, and the optimum temperature is 45 °C .
Cellular Effects
Zearalanone has significant effects on immune response, with both immunostimulatory and immunosuppressive results . It can stimulate cell proliferation but also inhibit cell viability, induce cell apoptosis, and cause cell death . Zearalanone treatment increased Sa-β-gal positive cell ratio, and the expression of senescence markers (p16 and p21) was significantly upregulated .
Molecular Mechanism
Zearalanone is biosynthesized from the acetate-polymalonate pathway leading to a nonaketide precursor, which then undergoes different cyclizations and modifications . The molecular mechanism of Zearalanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Zearalanone exhibits different mechanisms of toxicity in different cell types at different doses . It can stimulate cell growth but also inhibit cell viability and cause cell death, including apoptosis and necrosis .
Dosage Effects in Animal Models
The effects of Zearalanone vary with different dosages in animal models . For instance, exposure to high levels of ZEA induces apoptosis or necrosis through the caspase-3/caspase-9 dependent mitochondrial pathway in porcine granulosa cells .
Metabolic Pathways
The major metabolic pathway of Zearalanone in the liver consists of two steps: the first step is the reduction reaction, whereby Zearalanone reduces to two non-corresponding stereoisomers, α- or β-zearalenol (zearalenol, ZOL), and then, by the reduction of the C-6′ keto group, Zearalanone reduces to α- or β-right cyclo-tetra decanol (zearalanol, ZEL) .
Transport and Distribution
Zearalanone is transported and distributed within cells and tissues
准备方法
Synthetic Routes and Reaction Conditions: Zearalanone can be synthesized through the reduction of zearalenone. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure the complete reduction of zearalenone to zearalanone .
Industrial Production Methods: In industrial settings, zearalanone can be extracted from medical and edible herbs using specific immunoaffinity columns. This method allows for the simultaneous extraction of zearalanone and other mycotoxins, such as aflatoxins, ensuring a high yield and purity of the compound .
化学反应分析
Types of Reactions: Zearalanone undergoes various chemical reactions, including:
Oxidation: Zearalanone can be oxidized to form zearalenone, its parent compound.
Reduction: As mentioned earlier, zearalanone is formed through the reduction of zearalenone.
Substitution: Zearalanone can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid can be used for acetylation reactions.
Major Products Formed:
Oxidation: Zearalenone
Reduction: Zearalanone
Substitution: Various acetylated derivatives of zearalanone
属性
IUPAC Name |
(4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJDQUGPCJRQRJ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022395 | |
| Record name | Zearalanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5975-78-0 | |
| Record name | Zearalanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5975-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zearalanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005975780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zearalanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZEARALANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133DU2F2VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




